Btk-IN-10

Description

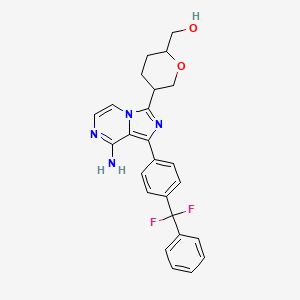

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24F2N4O2 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[5-[8-amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |

InChI |

InChI=1S/C25H24F2N4O2/c26-25(27,18-4-2-1-3-5-18)19-9-6-16(7-10-19)21-22-23(28)29-12-13-31(22)24(30-21)17-8-11-20(14-32)33-15-17/h1-7,9-10,12-13,17,20,32H,8,11,14-15H2,(H2,28,29) |

InChI Key |

UCLDWTQILKQOHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(C5=CC=CC=C5)(F)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

Btk-IN-10: A Technical Guide to its Mechanism of Action on B-cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btk-IN-10 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-lymphocytes. By forming an irreversible bond with a specific cysteine residue within the BTK active site, this compound effectively abrogates its kinase activity. This leads to the downstream suppression of the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell proliferation, survival, and activation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on B-cells, including its effects on key signaling events, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[3][4] It is a crucial component of the B-cell receptor (BCR) signaling cascade, playing a pivotal role in B-cell development, maturation, and function.[2][3] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4][5][6] Covalent inhibitors that target a non-catalytic cysteine residue (Cys481) in the ATP-binding pocket of BTK have proven to be an effective therapeutic strategy.[1][7][8]

Mechanism of Action of this compound

This compound is an irreversible inhibitor that covalently modifies Cys481 in the ATP-binding site of BTK.[1][7] This covalent bond formation leads to the sustained inactivation of BTK's kinase activity, thereby blocking the transduction of signals downstream of the BCR.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade that is heavily reliant on BTK. Key steps in this pathway that are inhibited by this compound include:

-

BTK Activation: Following BCR engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to its full activation.[1]

-

PLCγ2 Phosphorylation: Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1][9]

-

Downstream Signaling: Activated PLCγ2 triggers a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors such as NF-κB, which are essential for B-cell survival and proliferation.[9][10]

The mechanism of covalent inhibition and its effect on the BCR signaling pathway are illustrated in the diagrams below.

Caption: Covalent Inhibition of BTK by this compound.

Caption: Inhibition of BCR Signaling by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Value |

| BTK Kinase Assay | IC₅₀ | 7 nM |

| Kinome Selectivity | S-Score | 0.015 |

IC₅₀ values represent the concentration of inhibitor required to achieve 50% inhibition of enzyme activity. S-Score is a measure of kinase selectivity, with lower values indicating higher selectivity.

Table 2: Cellular Activity of this compound in B-Cell Lines (e.g., Ramos Cells)

| Assay Type | Parameter | Value |

| BTK Autophosphorylation (pY223) | EC₅₀ | 475 nM |

| PLCγ2 Phosphorylation (pY759) | EC₅₀ | 318 nM |

| B-Cell Proliferation | IC₅₀ | 1.4 nM |

EC₅₀ values represent the concentration of inhibitor required to achieve 50% of the maximal effect in a cellular context. IC₅₀ values for proliferation represent the concentration of inhibitor required to inhibit cell growth by 50%.

Experimental Protocols

The following are representative protocols for the characterization of this compound.

Biochemical BTK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Materials:

-

Recombinant human BTK enzyme

-

Poly (4:1 Glu, Tyr) peptide substrate[11]

-

ATP[11]

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Transcreener® ADP² Assay)[5][11]

-

This compound (serially diluted)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add recombinant BTK enzyme to each well of a 384-well plate.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[11]

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based BTK Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit BTK activity within a cellular environment by measuring the phosphorylation of BTK at Tyr223.

Materials:

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

Anti-IgM antibody (for BCR stimulation)

-

Lysis buffer

-

Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

-

Western blotting or ELISA reagents

Procedure:

-

Seed B-cells in a multi-well plate and starve them in serum-free media.

-

Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

-

Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phosphorylated BTK (pY223) and total BTK using Western blotting or ELISA.

-

Normalize the phosphorylated BTK signal to the total BTK signal.

-

Plot the percentage of inhibition of BTK autophosphorylation against the logarithm of the this compound concentration to determine the EC₅₀ value.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a highly potent and selective covalent inhibitor of BTK that effectively disrupts the B-cell receptor signaling pathway. Its mechanism of action, characterized by the irreversible inactivation of BTK, leads to the suppression of B-cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of this compound as a potential therapeutic agent for B-cell malignancies and autoimmune disorders.

References

- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

Discovery and Development of a Representative Btk Inhibitor: GDC-0853

It appears that "Btk-IN-10" is not a publicly documented or widely known specific Bruton's tyrosine kinase (Btk) inhibitor. In the absence of specific data for "this compound," this guide will provide a comprehensive overview of the discovery and development of a representative, well-characterized Btk inhibitor, GDC-0853 , a potent and selective noncovalent inhibitor. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, adhering to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations.

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The development of Btk inhibitors has revolutionized the treatment of these conditions.[3] This guide focuses on GDC-0853, a noncovalent Btk inhibitor, as a case study to illustrate the discovery and development process.

Data Presentation

Quantitative data for GDC-0853 and comparator compounds are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency and Selectivity of GDC-0853

| Compound | Btk IC50 (nM) | Bmx IC50 (nM) | Fgr IC50 (nM) | Src IC50 (nM) |

| GDC-0853 | 3.1 | 474 | 520 | 406 |

| Ibrutinib | - | <100-fold selective | <100-fold selective | <100-fold selective |

| BMS-986142 | - | <100-fold selective | - | - |

| Data sourced from biochemical assays.[4] |

Table 2: Cellular Activity of GDC-0853

| Assay | Cell Type | GDC-0853 IC50 (nM) |

| anti-IgM-induced Btk Y223 phosphorylation | Primary human B cells | 3.1 |

| anti-IgM and CD40L-induced B-cell proliferation | Primary human B cells | 1.2 and 1.4 |

| FcγRIII-triggered TNFα production | Human monocytes | 1.3 |

| anti-IgM-induced CD69 up-regulation | Human whole blood | 8 |

| Data represents the mean of multiple experiments.[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Btk Enzyme Inhibition Assay (Biochemical Potency)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the Btk enzyme.

-

Methodology: A common method is the ADP-Glo™ Kinase Assay.

-

A reaction mixture is prepared containing the Btk enzyme, a suitable substrate (e.g., poly(4:1 Glu, Tyr)), and ATP in a kinase assay buffer.

-

The test compound (e.g., GDC-0853) is added at various concentrations.

-

The reaction is incubated at room temperature to allow for ATP consumption by the kinase.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is then added to convert the generated ADP back to ATP, and the amount of newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP produced.[5]

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. B-Cell Proliferation Assay (Cellular Potency)

-

Objective: To assess the inhibitory effect of the compound on B-cell proliferation.

-

Methodology:

-

Primary human B cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Cells are plated in 96-well plates and stimulated with anti-IgM and CD40L to induce proliferation.

-

The test compound is added at a range of concentrations.

-

The plates are incubated for a set period (e.g., 72 hours).

-

Cell proliferation is measured using a standard method such as the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

-

IC50 values are determined from the dose-response curve.[4]

-

3. In Vivo Pharmacokinetic (PK) Studies

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.

-

Methodology:

-

The test compound is administered to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).[6]

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated from the blood samples.

-

The concentration of the test compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated from the plasma concentration-time profile.[6]

-

Mandatory Visualizations

Btk Signaling Pathway

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of Btk.

Experimental Workflow for Btk Inhibitor Screening

Caption: A generalized workflow for the discovery and preclinical development of a Btk inhibitor.

Logical Relationship of Covalent vs. Noncovalent Btk Inhibition

Caption: A comparison of the mechanisms and implications of covalent and noncovalent Btk inhibition.

References

- 1. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 6. aacrjournals.org [aacrjournals.org]

Btk-IN-10: A Case Study in Bruton's Tyrosine Kinase Target Validation for Rheumatoid Arthritis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the validation of Bruton's tyrosine kinase (Btk) as a therapeutic target in preclinical models of rheumatoid arthritis (RA). While this document is centered around the conceptual framework of a Btk inhibitor, termed "Btk-IN-10," it is important to note that publicly available data specifically for a compound designated "this compound" is not available. Therefore, to illustrate the principles of Btk target validation, this guide will utilize and reference data from well-characterized Btk inhibitors that have been evaluated in relevant RA models.

Introduction: The Rationale for Btk Inhibition in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and progressive joint destruction. B-cells and myeloid cells are key players in the pathogenesis of RA.[1][2] Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, making it an attractive therapeutic target for RA.[3][4] Btk is essential for B-cell activation, proliferation, and differentiation, as well as for the production of inflammatory cytokines by myeloid cells.[1][5] Inhibition of Btk is therefore hypothesized to ameliorate RA symptoms by targeting these key pathogenic mechanisms.

The Btk Signaling Pathway in Rheumatoid Arthritis

Btk is a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcγR) on myeloid cells. In the context of RA, its activation leads to a cascade of events culminating in inflammation and joint damage.

Caption: Btk Signaling Pathway in RA.

Preclinical Validation of Btk Inhibition

The efficacy of Btk inhibitors in RA is typically evaluated in rodent models that mimic the pathology of the human disease. The most commonly used model is the Collagen-Induced Arthritis (CIA) model.

In Vitro Potency of Btk Inhibitors

The initial validation of a Btk inhibitor involves determining its potency against the Btk enzyme and its cellular activity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Ibrutinib | Btk | Enzymatic | 0.5 | [3] |

| Acalabrutinib | Btk | Enzymatic | - | [3] |

| BMS-986142 | Btk | Enzymatic | 0.5 | [1][6] |

| XL-12 | Btk | Enzymatic | 2.0 | [7] |

| XL-12 | JAK3 | Enzymatic | 14.0 | [7] |

| BMS-986142 | Human B-cell proliferation | Cellular | ≤ 5 | [1] |

In Vivo Efficacy in Rheumatoid Arthritis Models

The therapeutic potential of Btk inhibitors is assessed in animal models of RA, primarily the collagen-induced arthritis (CIA) model in mice or rats.

| Compound | Animal Model | Dosing | Key Findings | Reference |

| SOMCL-17-016 | Mouse CIA | 6.25, 12.5, 25 mg/kg/day, p.o. | Dose-dependent amelioration of arthritis severity and bone damage. Higher efficacy than ibrutinib and acalabrutinib at 25 mg/kg. | [5] |

| XL-12 | Rat Adjuvant Arthritis | 40 mg/kg | Significant reduction in swelling, arthritis index, and whole-body score. More efficacious than ibrutinib in suppressing arthritis progression. | [7] |

| XL-12 | Mouse CIA | 10 and 20 mg/kg | Significant reduction in paw volume and arthritis index. | [7] |

| HM71224 | Rat CIA | 3 and 10 mg/kg | Dose-dependent reduction in paw volume and arthritis score. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of therapeutic candidates in RA models.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used and well-characterized model of RA.

Caption: CIA Model Experimental Workflow.

Protocol Details:

-

Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.

-

Induction:

-

Primary Immunization (Day 0): Emulsified bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.

-

Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment:

-

Dosing with the Btk inhibitor or vehicle control is typically initiated upon the first signs of arthritis (around day 21-28) and continues for a predefined period (e.g., 14-21 days).

-

Administration is usually via oral gavage.

-

-

Assessment:

-

Clinical Scoring: Arthritis severity is monitored by visually scoring each paw for erythema and swelling on a scale of 0-4. The scores for all paws are summed to give a total clinical score per animal.

-

Paw Thickness: Paw volume or thickness can be measured using calipers.

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA or other immunoassays.

-

Conclusion

The inhibition of Bruton's tyrosine kinase represents a promising therapeutic strategy for rheumatoid arthritis. The preclinical data for several Btk inhibitors demonstrate their potent anti-inflammatory and disease-modifying effects in relevant animal models. The validation process, from in vitro potency assessment to in vivo efficacy studies in models such as collagen-induced arthritis, provides a robust framework for the development of novel Btk-targeting therapies for RA. While specific data for "this compound" is not publicly documented, the collective evidence for other compounds in this class strongly supports the continued investigation of Btk as a therapeutic target for this debilitating autoimmune disease.

References

- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 2. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]

- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 5. A novel tricyclic BTK inhibitor suppresses B cell responses and osteoclastic bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]

Biochemical Characterization of Btk-IN-10 Binding to Bruton's Tyrosine Kinase (BTK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of Btk-IN-10, a potent inhibitor of Bruton's tyrosine kinase (BTK). This document outlines the binding properties of this compound to BTK, details relevant experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to BTK and this compound

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[4][5]

This compound is a potent inhibitor of BTK, demonstrating significant activity against both the wild-type enzyme and the clinically relevant C481S mutant, which confers resistance to some covalent BTK inhibitors.[6] This guide focuses on the biochemical methods used to characterize the interaction between this compound and BTK.

BTK Signaling Pathway

The activation of BTK is a critical step in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2), initiating a cascade of signaling events that ultimately lead to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and differentiation.

Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.

Quantitative Data Presentation

The inhibitory activity of this compound against BTK has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

| Compound | Target | IC50 (nM) |

| This compound | Wild-Type BTK | < 5 |

| This compound | C481S Mutant BTK | < 5 |

Further detailed kinetic parameters such as the inhibition constant (Ki), dissociation constant (Kd), and association (kon) and dissociation (koff) rate constants for this compound are not publicly available at the time of this publication.

Experimental Protocols

The following sections describe the methodologies for key experiments used in the biochemical characterization of BTK inhibitors like this compound.

Kinase Inhibition Assay

A kinase inhibition assay is performed to determine the IC50 value of an inhibitor. This assay measures the enzymatic activity of BTK in the presence of varying concentrations of the inhibitor.

Methodology:

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

ATP (adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr))

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). c. Add the BTK enzyme to each well and incubate at room temperature. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: General Workflow for a BTK Kinase Inhibition Assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time. It allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Methodology:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human BTK protein (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

-

-

Procedure: a. Immobilization: Covalently immobilize the BTK protein onto the sensor chip surface using standard amine coupling chemistry. b. Binding Assay: i. Prepare a series of concentrations of this compound in running buffer. ii. Inject the different concentrations of this compound over the sensor chip surface containing the immobilized BTK. iii. Monitor the change in the SPR signal (response units, RU) over time to observe the association phase. iv. After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound from BTK. c. Data Analysis: i. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model). ii. From the fitting, determine the kinetic parameters: kon, koff, and calculate the Kd (Kd = koff / kon).

Caption: General Workflow for a Surface Plasmon Resonance (SPR) Experiment.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Reagents and Materials:

-

ITC instrument

-

Recombinant human BTK protein

-

This compound

-

Dialysis buffer (ensure the buffer for the protein and ligand are identical)

-

-

Procedure: a. Sample Preparation: i. Thoroughly dialyze the BTK protein against the chosen buffer. ii. Dissolve this compound in the same dialysis buffer. iii. Accurately determine the concentrations of both the protein and the ligand. b. ITC Experiment: i. Load the BTK protein into the sample cell of the calorimeter. ii. Load the this compound solution into the injection syringe. iii. Perform a series of small, sequential injections of this compound into the sample cell containing BTK. iv. Measure the heat released or absorbed after each injection. c. Data Analysis: i. Integrate the heat signal for each injection to obtain the heat change per mole of injectant. ii. Plot the heat change against the molar ratio of ligand to protein. iii. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters: Kd, n, ΔH, and calculate ΔS.

Conclusion

The biochemical characterization of this compound reveals it to be a highly potent inhibitor of both wild-type and C481S mutant BTK. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the binding properties of this compound and other BTK inhibitors. A thorough understanding of the binding kinetics and thermodynamics is crucial for the development of next-generation BTK inhibitors with improved efficacy and safety profiles. Further studies to determine the complete kinetic and thermodynamic profile of this compound are warranted to fully elucidate its mechanism of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Btk-IN-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Btk-IN-10, a novel inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical non-receptor tyrosine kinase integral to multiple signaling pathways, primarily in hematopoietic cells.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3][4] This document details the mechanism of action of Btk inhibition, presents key preclinical in vitro efficacy data for this compound, and outlines the experimental protocols utilized in this evaluation.

Introduction to Bruton's Tyrosine Kinase (Btk) and its Signaling Pathway

Bruton's tyrosine kinase is a member of the Tec family of kinases and a key component of the B-cell receptor (BCR) signaling cascade.[1][2] Upon BCR engagement with an antigen, Btk is recruited to the cell membrane and activated through phosphorylation.[5][6] Activated Btk then phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[2][5][7] This initiates a cascade of intracellular events, including calcium mobilization and the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, differentiation, and survival.[1][2][8] Beyond the BCR pathway, Btk is also involved in signaling from other receptors, including chemokine receptors, Toll-like receptors (TLRs), and Fc receptors.[1][2][5][8]

Btk inhibitors function by blocking the kinase activity of the Btk enzyme, thereby disrupting these vital signaling pathways.[3] This targeted approach can halt the uncontrolled growth of malignant B-cells and modulate immune responses, offering a promising therapeutic strategy for various diseases.[3]

Quantitative Data Summary

The in vitro efficacy of this compound was assessed through a series of assays to determine its inhibitory activity against the Btk enzyme and its anti-proliferative effects on B-cell lymphoma cell lines. The results are summarized in the tables below.

Table 1: Biochemical Assay - Btk Enzymatic Inhibition

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | Btk | Kinase Activity | 1.2 |

| Control Inhibitor | Btk | Kinase Activity | 2.5 |

Table 2: Cellular Assays - Anti-Proliferative Activity

| Cell Line | Description | Assay Type | This compound IC₅₀ (nM) |

| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | Cell Viability (72h) | 8.5 |

| Ramos | Burkitt's Lymphoma | Cell Viability (72h) | 15.2 |

Table 3: Cellular Mechanism of Action - Target Engagement

| Cell Line | Treatment (100 nM this compound) | Assay Type | p-Btk (Y223) Inhibition (%) |

| TMD8 | 1 hour | Western Blot | 92% |

| Ramos | 1 hour | Western Blot | 88% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Btk Kinase Activity Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human Btk.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by Btk.

-

Procedure:

-

Recombinant human Btk enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to determine a dose-response curve.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.

-

After a further incubation period, the TR-FRET signal is read on a compatible plate reader.

-

The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

3.2. Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Principle: A luminescent cell viability assay is used to quantify the amount of ATP, which is an indicator of metabolically active cells.

-

Procedure:

-

TMD8 and Ramos cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.

-

The cells are treated with a serial dilution of this compound and incubated for 72 hours.

-

A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well.

-

The luminescence is measured using a luminometer.

-

The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

3.3. Western Blot Analysis for Btk Phosphorylation

This technique is used to assess the inhibition of Btk autophosphorylation in a cellular context, confirming target engagement.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The inhibition of Btk activity is monitored by measuring the decrease in phosphorylated Btk at tyrosine 223 (p-Btk Y223).

-

Procedure:

-

TMD8 and Ramos cells are treated with 100 nM of this compound or a vehicle control for 1 hour.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for p-Btk (Y223) and total Btk.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

-

The signal is detected using an imaging system, and the band intensities are quantified to determine the percentage of p-Btk inhibition relative to the total Btk.

-

Conclusion

The preliminary in vitro data indicate that this compound is a potent inhibitor of Btk kinase activity. It demonstrates significant anti-proliferative effects in B-cell lymphoma cell lines and effectively engages its target in a cellular context by inhibiting Btk autophosphorylation. These findings support the further investigation of this compound as a potential therapeutic agent for B-cell malignancies. Future studies will focus on its selectivity profile, in vivo efficacy, and safety pharmacology.

References

- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Btk-IN-10 with the BTK C481 Residue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-10, with a specific focus on its interaction with the critical C481 residue within the BTK active site. This document details the biochemical and cellular characterization of this compound, including its inhibitory potency and mechanism of action. Experimental protocols and data are presented to offer a thorough understanding for researchers in the field of kinase inhibitor development.

Introduction to BTK and the Significance of the C481 Residue

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1] Its function is essential for B-cell development, differentiation, and activation.[1] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2]

A key feature of the BTK active site is the cysteine residue at position 481 (C481). This residue has been successfully exploited for the development of covalent irreversible inhibitors. These inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the thiol group of C481, leading to sustained inhibition of BTK's kinase activity. The first-generation BTK inhibitor, ibrutinib, exemplifies this approach. However, the emergence of resistance, most commonly through the C481S mutation where cysteine is replaced by serine, has driven the development of next-generation inhibitors that can overcome this challenge.

This compound: A Potent BTK Inhibitor

This compound is a potent inhibitor of Bruton's tyrosine kinase.[3] It has demonstrated significant inhibitory activity against both wild-type BTK and the clinically relevant C481S mutant, suggesting a mechanism that may not solely rely on covalent modification of the C481 residue or that it can effectively inhibit the enzyme non-covalently.

Quantitative Data Summary

The inhibitory potency of this compound against wild-type BTK and the C481S mutant has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | IC50 (nM) |

| This compound | Wild-Type BTK | < 5 |

| This compound | C481S Mutant BTK | < 5 |

Data sourced from MedchemExpress, citing patent WO2022012509A1; example 111.[3]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the BTK signaling pathway and the experimental workflows used to characterize such inhibitors.

Caption: BTK Signaling Pathway and the Point of Inhibition by this compound.

Caption: General Experimental Workflow for Characterizing BTK Inhibitors.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the interaction of a BTK inhibitor like this compound with the BTK enzyme.

In Vitro BTK Kinase Assay (Representative ADP-Glo™ Protocol)

This protocol is a representative example for determining the in vitro IC50 value of a BTK inhibitor.

Objective: To measure the enzymatic activity of BTK in the presence of varying concentrations of this compound to determine its IC50 value.

Materials:

-

Recombinant human BTK enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[4]

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the kinase reaction buffer, substrate, and ATP solutions to their final working concentrations. Serially dilute this compound in the kinase buffer to create a range of concentrations for testing.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

1 µL of diluted this compound or vehicle (DMSO) control.

-

2 µL of BTK enzyme solution.

-

2 µL of substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[4]

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[4]

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit BTK autophosphorylation at a specific site (e.g., Y223) in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

This compound

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

BCR Stimulation: Stimulate the B-cells with anti-IgM antibody for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.

-

Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition at each this compound concentration.

Mass Spectrometry for Confirmation of Covalent Binding

Objective: To confirm the covalent modification of the BTK C481 residue by this compound.

Materials:

-

Recombinant human BTK enzyme

-

This compound

-

Incubation buffer (e.g., ammonium bicarbonate)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the BTK enzyme with an excess of this compound to ensure complete covalent modification. A control sample with no inhibitor should be prepared in parallel.

-

Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide. This step is crucial to prevent disulfide bond scrambling and to differentiate the C481 residue.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS data against the BTK protein sequence to identify the peptides.

-

Specifically look for the peptide containing the C481 residue.

-

In the this compound treated sample, this peptide should exhibit a mass shift corresponding to the molecular weight of this compound, confirming the covalent adduct formation. The MS/MS fragmentation pattern of this modified peptide will further pinpoint C481 as the site of modification.

-

Conclusion

This compound is a highly potent inhibitor of both wild-type and C481S mutant BTK, indicating its potential as a therapeutic agent for B-cell malignancies, including those that have developed resistance to first-generation covalent inhibitors. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel BTK inhibitors. Further investigation into the precise binding kinetics and structural interactions of this compound with BTK will be invaluable for the continued development of next-generation kinase inhibitors.

References

Understanding the Pharmacodynamics of Btk-IN-10: An In-depth Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Btk-IN-10 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. This guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its mechanism of action, target engagement, and impact on downstream cellular events. Due to the limited availability of detailed public data for this compound, this document also incorporates representative data and methodologies from the broader class of BTK inhibitors to provide a thorough understanding of its expected pharmacological profile.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development, differentiation, and signaling of B lymphocytes.[1] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling pathways that promote the growth and survival of malignant B-cells.[2]

Pharmacodynamic Profile of this compound

This compound has been identified as a potent inhibitor of both wild-type BTK and the C481S mutant, which is a common mechanism of resistance to covalent BTK inhibitors.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Reference |

| Wild-Type BTK | < 5 | [4][5][6] |

| C481S Mutant BTK | < 5 | [4][5][6] |

Mechanism of Action and Signaling Pathways

BTK is a crucial component of multiple signaling pathways that regulate B-cell function. The primary mechanism of action of BTK inhibitors involves the interruption of these signaling cascades.

Upon activation of the B-cell receptor (BCR), BTK is recruited to the cell membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of events, including calcium mobilization and the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[7] By inhibiting BTK, this compound is expected to block these downstream events.

BTK Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patent Public Search | USPTO [uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20060167090A1 - BTK inhibitors - Google Patents [patents.google.com]

- 6. US9725455B1 - Crystalline forms of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 7. Bruton's tyrosine kinase degrader containing fused-ring or spiro-ring - Patent WO-2022253250-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Btk-IN-10: An In Vitro Cell-Based Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[][2] This pathway is crucial for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[][2] Btk-IN-10 is a potent small molecule inhibitor of BTK, demonstrating high efficacy against both wild-type BTK and the clinically relevant C481S mutant, which confers resistance to first-generation irreversible BTK inhibitors.

These application notes provide a comprehensive guide for the in vitro cell-based characterization of this compound, including detailed protocols for assessing its impact on BTK signaling, cell proliferation, and apoptosis in relevant cancer cell lines.

This compound: A Potent BTK Inhibitor

This compound is a highly potent inhibitor of Bruton's tyrosine kinase. It effectively targets both the wild-type and the C481S mutant forms of the enzyme, a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib.

| Compound | Target | IC50 | Reference |

| This compound | Wild-Type BTK | <5 nM | [3] |

| This compound | C481S Mutant BTK | <5 nM | [3] |

BTK Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream pathways that are critical for B-cell function. BTK is a central node in this pathway. Its activation triggers a cascade involving phospholipase C gamma 2 (PLCγ2), leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, activate transcription factors such as NF-κB, which promote cell survival and proliferation.

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Protocols

The following protocols are designed to assess the in vitro cell-based activity of this compound. It is recommended to use B-cell lymphoma cell lines that are known to be dependent on BCR signaling, such as TMD8 (Activated B-Cell like Diffuse Large B-Cell Lymphoma) or Ramos (Burkitt's Lymphoma).

Western Blot Analysis of BTK Pathway Inhibition

This protocol allows for the direct visualization of the inhibition of BTK autophosphorylation and the phosphorylation of its downstream substrate, PLCγ2.

Workflow:

Caption: Workflow for Western Blot Analysis.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Anti-IgM antibody

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed TMD8 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.

-

BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to a final concentration of 10 µg/mL for 10 minutes.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in 100 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

| Treatment | p-BTK (Tyr223) Intensity | Total BTK Intensity | p-PLCγ2 (Tyr759) Intensity | Total PLCγ2 Intensity |

| DMSO Control | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |

| This compound (0.1 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |

| This compound (1 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |

| This compound (10 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |

| This compound (100 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |

| This compound (1 µM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell proliferation.

Workflow:

Caption: Workflow for Cell Proliferation Assay.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Complete cell culture medium

-

This compound

-

96-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed Ramos cells at a density of 5,000 cells per well in 100 µL of medium in a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

Data Presentation:

| This compound Conc. | Luminescence (RLU) | % Inhibition of Proliferation |

| 0 (DMSO) | (Value) | 0 |

| 0.1 nM | (Value) | (Calculated Value) |

| 1 nM | (Value) | (Calculated Value) |

| 10 nM | (Value) | (Calculated Value) |

| 100 nM | (Value) | (Calculated Value) |

| 1 µM | (Value) | (Calculated Value) |

| 10 µM | (Value) | (Calculated Value) |

The IC50 value can be determined by plotting the % inhibition of proliferation against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro cell-based characterization of the BTK inhibitor, this compound. These assays will enable researchers to confirm its mechanism of action by assessing the inhibition of the BTK signaling pathway and to quantify its anti-proliferative effects in relevant cancer cell models. The high potency of this compound against both wild-type and C481S mutant BTK suggests its potential as a valuable therapeutic agent in B-cell malignancies.

References

Application Notes and Protocols: Preparation of Btk-IN-10 Stock Solutions for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of Btk-IN-10 (CAS: 2758596-07-3), a potent inhibitor of Bruton's tyrosine kinase (Btk). These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings. The protocols herein cover the necessary calculations, materials, and procedures to ensure accurate and reproducible preparation of stock solutions for in vitro and in vivo studies.

Introduction to this compound

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and proliferation. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.

This compound is a highly potent small molecule inhibitor of Btk. It has been shown to inhibit both wild-type Btk and the C481S mutant, which is associated with acquired resistance to some covalent Btk inhibitors, with an IC50 of less than 5 nM.[2][3] The precise and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.

This compound Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2758596-07-3 | [2] |

| Molecular Formula | C₂₅H₂₄F₂N₄O₂ | [2] |

| Molecular Weight | 450.48 g/mol | [2] |

| IC₅₀ (wild-type Btk) | <5 nM | [2][3] |

| IC₅₀ (C481S mutant Btk) | <5 nM | [2][3] |

| Recommended Storage | Store powder at -20°C for long-term. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder (CAS: 2758596-07-3)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated precision balance

-

Vortex mixer

-

Pipettors and sterile pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a clean, dry microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 450.48 g/mol x 1000 mg/g = 4.505 mg

-

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be further diluted to the final desired experimental concentration in the appropriate cell culture medium.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.

-

Prepare fresh working solutions from the frozen stock aliquots for each experiment.

-

A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Example Dilution:

To prepare a 100 µL working solution of 100 nM this compound in cell culture medium from a 10 mM stock:

-

Perform a serial dilution of the 10 mM stock solution in DMSO or the cell culture medium. For instance, a 1:100 dilution of the 10 mM stock in medium will result in a 100 µM intermediate solution.

-

Then, add 0.1 µL of the 100 µM intermediate solution to 99.9 µL of cell culture medium to achieve the final 100 nM concentration. The final DMSO concentration in this example would be negligible.

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for this compound Stock Solution Preparation.

Simplified Btk Signaling Pathway

Caption: Simplified Btk Signaling Pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Optimal Dosage of Btk Inhibitor X for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal dosage of Btk Inhibitor X, a novel Bruton's tyrosine kinase (Btk) inhibitor, for in vivo animal studies. The following protocols and data are intended to serve as a starting point for researchers investigating the therapeutic potential of Btk Inhibitor X in various disease models.

Mechanism of Action

Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases.[2][4] Btk Inhibitor X is a potent and selective inhibitor of Btk, effectively blocking the downstream signaling cascade that leads to B-cell proliferation and survival.[2][5]

Caption: Btk signaling pathway and its inhibition by Btk Inhibitor X.

Pharmacokinetics in Mice

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which informs the dosing regimen. The following table summarizes the PK parameters of Btk Inhibitor X in male BALB/c mice following a single oral administration.

| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |

| Cmax (ng/mL) | 450 ± 75 | 1350 ± 210 | 4200 ± 550 |

| Tmax (h) | 1.0 | 1.5 | 1.5 |

| AUC (0-24h) (ng·h/mL) | 1800 ± 300 | 6500 ± 980 | 21000 ± 3200 |

| T1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 | 6.1 ± 1.3 |

| Bioavailability (%) | 35 | 40 | 42 |

Table 1: Pharmacokinetic parameters of Btk Inhibitor X in BALB/c mice. Data are presented as mean ± standard deviation.

In Vivo Efficacy Study Protocol

This protocol describes a general workflow for evaluating the in vivo efficacy of Btk Inhibitor X in a xenograft mouse model of B-cell lymphoma.

References

- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Bruton Tyrosine Kinase Inhibitors: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

Application Notes: Detecting Btk-IN-10 Target Engagement in Cellular Assays Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] Btk-IN-10 is a potent and specific inhibitor of Btk. Assessing the engagement of this compound with its target in a cellular context is crucial for understanding its mechanism of action and for dose-response studies. One of the most common and accessible methods to determine target engagement for kinase inhibitors is to measure the phosphorylation status of the kinase or its direct substrates by Western blot. Upon activation of the BCR signaling cascade, Btk undergoes autophosphorylation at Tyrosine 223 (Y223) within its SH3 domain, a key step for its full enzymatic activity.[3][4] This phosphorylation event can be used as a proximal biomarker for Btk activity. Inhibition of Btk by a small molecule inhibitor like this compound is expected to decrease the level of phosphorylated Btk (pBtk) at Y223. This application note provides a detailed protocol for a Western blot-based assay to quantify the target engagement of this compound by measuring the inhibition of Btk phosphorylation at Y223 in a relevant cell line.

Btk Signaling Pathway

The following diagram illustrates a simplified Btk signaling pathway, initiated by B-cell receptor (BCR) activation and leading to downstream cellular responses. This compound acts by inhibiting the kinase activity of Btk, thereby blocking the phosphorylation of downstream substrates like PLCγ2.

Caption: Btk Signaling Pathway and Point of Inhibition.

Experimental Workflow for Btk Target Engagement Assay

The diagram below outlines the major steps of the Western blot protocol to assess this compound target engagement.

Caption: Western Blot Workflow for Btk Target Engagement.

Quantitative Data Summary

The following table summarizes representative quantitative data from a Western blot experiment designed to measure the target engagement of this compound. Ramos cells, a human Burkitt's lymphoma cell line with constitutively active BCR signaling, were treated with increasing concentrations of this compound for 24 hours. The levels of phosphorylated Btk (pBtk Y223) and total Btk were quantified by densitometry, and the ratio of pBtk to total Btk was calculated to normalize for any variations in protein loading. The data demonstrates a dose-dependent inhibition of Btk autophosphorylation, indicating successful target engagement by this compound.[4]

| This compound Conc. (µM) | Mean pBtk/Total Btk Ratio | Standard Deviation | % Inhibition of Phosphorylation |

| 0 (Vehicle) | 1.00 | 0.08 | 0% |

| 0.01 | 0.85 | 0.06 | 15% |

| 0.1 | 0.52 | 0.05 | 48% |

| 0.5 | 0.21 | 0.03 | 79% |

| 1.0 | 0.09 | 0.02 | 91% |

| 5.0 | 0.04 | 0.01 | 96% |

Note: This data is representative and serves as an example. Actual results may vary depending on the specific experimental conditions, cell line, and reagents used.

Detailed Experimental Protocol

This protocol details the steps for performing a Western blot to determine the target engagement of this compound by measuring the phosphorylation of Btk at Tyr223.

Materials and Reagents:

-

Cell Line: Ramos (or other suitable B-cell lymphoma line)

-

This compound: Stock solution in DMSO

-

Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Gels, running buffer, sample loading buffer

-

Transfer: PVDF membrane, transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-pBtk (Y223) monoclonal antibody

-

Mouse anti-total Btk monoclonal antibody

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1.0, 5.0 µM) for 24 hours. Include a vehicle control (DMSO) corresponding to the highest concentration of the inhibitor.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to the cell pellet.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration for all samples. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.

-

Confirm successful transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] Using BSA instead of milk is recommended to reduce background when detecting phosphorylated proteins.[5]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use a rabbit anti-pBtk (Y223) antibody and a mouse anti-total Btk antibody simultaneously if performing two-color detection, or probe sequentially on separate blots or after stripping.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (goat anti-rabbit and/or goat anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities for pBtk (Y223) and total Btk using image analysis software (e.g., ImageJ).

-

Calculate the ratio of pBtk to total Btk for each sample to normalize for protein loading.

-

Plot the normalized pBtk/total Btk ratio against the concentration of this compound to determine the dose-dependent inhibition and calculate an IC50 value for target engagement.

-

References

- 1. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Regulation of Btk function by a major autophosphorylation site within the SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of Kinase Inhibitors Using Btk-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] The development of potent and selective Btk inhibitors is a major focus of drug discovery. High-throughput screening (HTS) is an essential methodology for identifying and characterizing novel kinase inhibitors from large compound libraries.[4]

This application note provides a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of Btk, using Btk-IN-10 as a reference compound. This compound is a highly potent Btk inhibitor with a reported IC50 of less than 5 nM for both wild-type Btk and the C481S mutant, which confers resistance to some covalent inhibitors.[2] The protocol described here is based on a luminescence-based ADP detection assay, a common and robust method for monitoring kinase activity.[4][5][6]

Btk Signaling Pathway

Btk is a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[1][2][3]

Experimental Workflow

The high-throughput screening workflow is designed for efficiency and robustness, moving from initial screening of a compound library to more detailed characterization of identified "hits".

Quantitative Data Summary

The following tables summarize key quantitative data for a typical Btk HTS assay.

Table 1: this compound Potency

| Compound | Target | IC50 (nM) | Reference |

| This compound | Wild-Type Btk | < 5 | MedchemExpress |

| This compound | C481S Mutant Btk | < 5 | MedchemExpress |

Table 2: HTS Assay Quality Control Parameters

| Parameter | Value | Interpretation |

| Z'-Factor | 0.75 | Excellent assay quality, well-separated positive and negative controls.[7][8] |

| Signal-to-Background Ratio | > 10 | Sufficient dynamic range for hit identification. |

| Coefficient of Variation (%CV) | < 10% | High precision and reproducibility of the assay. |

Table 3: Example Selectivity Profile for a Btk Inhibitor

| Kinase | % Inhibition at 1 µM |

| Btk | 98% |

| Tec | 85% |

| Itk | 70% |

| EGFR | < 10% |

| Src | < 15% |

Experimental Protocols

Materials and Reagents

-

Recombinant human Btk enzyme

-

Poly (4:1 Glu, Tyr) peptide substrate

-

Adenosine triphosphate (ATP)

-

This compound (for use as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

White, opaque 384-well assay plates

-